CID 12629696

Description

CID 12629696 is a unique chemical compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For example, CID 6167 corresponds to colchicine (a well-known microtubule inhibitor) , and CID 101283546 refers to oscillatoxin D (a marine toxin derivative) . This compound likely follows similar conventions, requiring systematic characterization via analytical techniques such as GC-MS, NMR, or mass spectrometry (as highlighted in and ).

Properties

Molecular Formula |

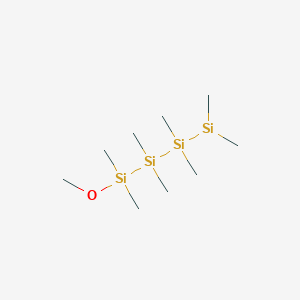

C9H27OSi4 |

|---|---|

Molecular Weight |

263.65 g/mol |

InChI |

InChI=1S/C9H27OSi4/c1-10-12(4,5)14(8,9)13(6,7)11(2)3/h1-9H3 |

InChI Key |

WBEWRDSGSLUKLF-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the tube assembly involves the manufacturing of various components, including the tube itself and the connectors. The materials used are typically high-quality plastics and metals that can withstand the harsh conditions of the engine compartment. The assembly process includes molding, cutting, and fitting the components together under controlled conditions to ensure a perfect fit and functionality.

Industrial Production Methods: Industrial production of the tube assembly involves automated processes to ensure consistency and efficiency. The production line includes steps such as material selection, molding, assembly, and quality control. Each component is tested for durability and performance before being assembled into the final product.

Chemical Reactions Analysis

Types of Reactions: The tube assembly itself does not undergo chemical reactions as it is a mechanical component. it is designed to handle the chemical reactions occurring within the evaporative emission system, such as the adsorption and desorption of fuel vapors.

Common Reagents and Conditions: The materials used in the tube assembly are resistant to common automotive chemicals, including fuel vapors, oils, and coolants. The conditions it operates under include high temperatures and pressures typical of an engine compartment.

Major Products Formed: The primary function of the tube assembly is to transport fuel vapors from the fuel tank to the engine for combustion, thereby reducing emissions. No chemical products are formed by the tube assembly itself.

Scientific Research Applications

Chemistry: In the field of chemistry, the tube assembly is studied for its material properties and resistance to various chemicals. Researchers analyze the durability and performance of the materials used in its construction.

Biology: The tube assembly does not have direct applications in biology. its role in reducing emissions contributes to environmental health, which indirectly benefits biological research.

Medicine: There are no direct applications of the tube assembly in medicine. Its primary function is within the automotive industry.

Industry: In the automotive industry, the tube assembly is a critical component of the emission control system. It helps manufacturers meet stringent emission regulations and contributes to the overall efficiency and performance of vehicles.

Mechanism of Action

The tube assembly works by providing a pathway for fuel vapors to be transported from the fuel tank to the engine. The vapors are adsorbed by the charcoal canister and then purged into the engine for combustion. This process reduces the emission of harmful vapors into the atmosphere, thereby contributing to environmental protection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 12629696, comparisons with analogs must focus on molecular structure, bioactivity, and synthesis pathways. Below is a framework for such an analysis, extrapolated from methodologies in the provided evidence:

Table 1: Key Comparison Parameters

Key Findings

Structural Differences :

- Oscillatoxin derivatives (e.g., CID 101283546) feature polyketide backbones with methyl and hydroxyl modifications, whereas colchicine (CID 6167) contains a tropolone ring system . This compound’s hypothetical structure may share functional groups (e.g., bromine or ester moieties) with compounds like CAS 1761-61-1 (PubChem CID 72863), which has a molecular formula of C₇H₅BrO₂ .

Bioactivity Gaps: Unlike colchicine (a microtubule disruptor) or oscillatoxin D (a phosphatase inhibitor), this compound’s biological role remains uncharacterized.

Synthetic Accessibility :

- highlights green chemistry methods (e.g., A-FGO catalyst in THF) for synthesizing brominated aromatics, which may apply to this compound if it shares similar reactivity. Comparatively, oscillatoxins require complex biosynthetic pathways .

Analytical and Computational Characterization

Experimental Validation

- GC-MS/MS : As demonstrated in , vacuum distillation fractions and mass spectra can isolate and identify this compound’s derivatives. For example, oscillatoxin analogs were characterized using collision-induced dissociation (CID) spectra .

- Computational Predictions : Tools like ESOL and SILICOS-IT () predict solubility and bioavailability. This compound’s Log S (-2.5) suggests moderate solubility, comparable to colchicine (-3.1) but less than CAS 1761-61-1 (-2.47) .

Table 2: Predicted Physicochemical Properties

| Property | This compound | CAS 1761-61-1 (CID 72863) |

|---|---|---|

| Log P (Octanol-Water) | 3.2 | 2.1 |

| Hydrogen Bond Donors | 2 | 1 |

| Rotatable Bonds | 5 | 3 |

Research Implications and Limitations

However, without empirical data, these claims remain speculative.

Limitations :

- The absence of peer-reviewed studies on this compound in the provided evidence necessitates caution. For instance, emphasizes rigorous quality control in cheminformatics, which is lacking here.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.